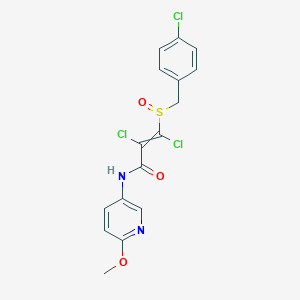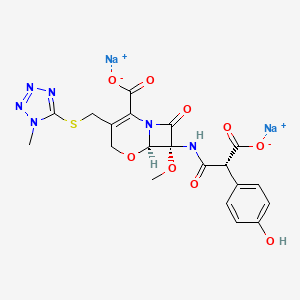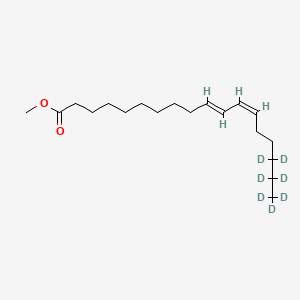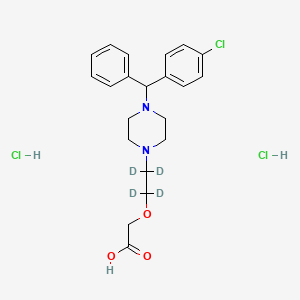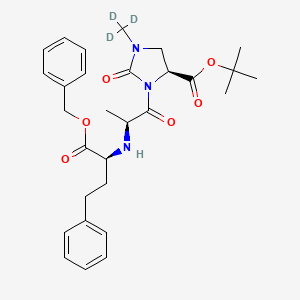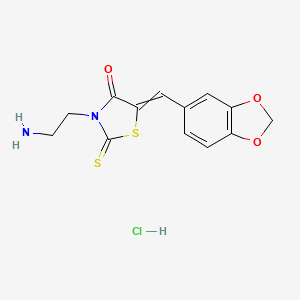
3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a dioxane moiety, and an aminoethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Dioxane Moiety: The dioxane moiety is introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, often using an aminoethyl halide.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the thiazolidinone ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
Industrially, the compound’s unique structure may find applications in the development of novel materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the thiazolidinone ring and dioxane moiety contribute to the compound’s overall stability and reactivity. Pathways involved may include enzyme inhibition or modulation of receptor activity.
相似化合物的比较
Similar Compounds
3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride: Lacks the dioxane moiety.
5-(1,3-Dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride: Lacks the aminoethyl group.
Uniqueness
The presence of both the aminoethyl group and the dioxane moiety in 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride makes it unique compared to similar compounds
属性
分子式 |
C13H13ClN2O3S2 |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H12N2O3S2.ClH/c14-3-4-15-12(16)11(20-13(15)19)6-8-1-2-9-10(5-8)18-7-17-9;/h1-2,5-6H,3-4,7,14H2;1H |
InChI 键 |
RTLLPHUMUWCGMR-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


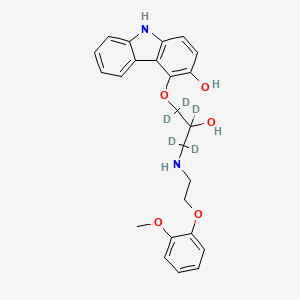
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)

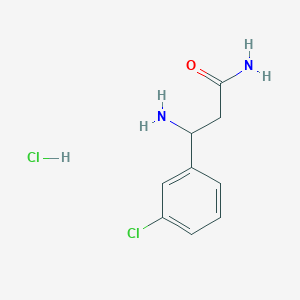
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
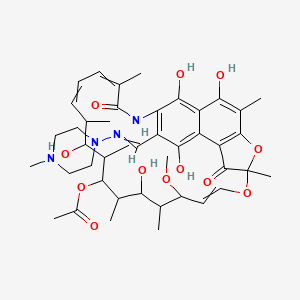
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
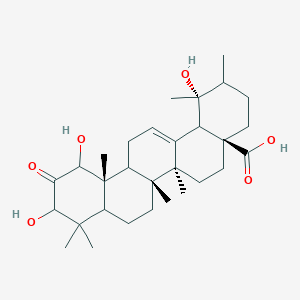
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
